molecular formula C14H10Cl2INO3S B8532030 Methyl 4-chloro-2-(2-(5-chlorothiophen-2-yl)acetamido)-5-iodobenzoate

Methyl 4-chloro-2-(2-(5-chlorothiophen-2-yl)acetamido)-5-iodobenzoate

Cat. No.: B8532030
M. Wt: 470.1 g/mol
InChI Key: TZTGZGUYZQUELR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-chloro-2-(2-(5-chlorothiophen-2-yl)acetamido)-5-iodobenzoate is an organic compound with a complex structure that includes chlorine, iodine, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-2-(2-(5-chlorothiophen-2-yl)acetamido)-5-iodobenzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Thiophene Derivative: The synthesis begins with the chlorination of thiophene to form 5-chlorothiophene.

    Acetylation: The 5-chlorothiophene is then acetylated to introduce the acetylamino group.

    Iodination: The benzoic acid derivative is iodinated at the 5-position.

    Esterification: Finally, the benzoic acid is esterified to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-2-(2-(5-chlorothiophen-2-yl)acetamido)-5-iodobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of azido or cyano derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiol derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

Methyl 4-chloro-2-(2-(5-chlorothiophen-2-yl)acetamido)-5-iodobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-chloro-2-(2-(5-chlorothiophen-2-yl)acetamido)-5-iodobenzoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-chloro-2-(2-(5-chlorothiophen-2-yl)acetamido)-5-iodobenzoate is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity and potential for diverse chemical modifications. Its combination of a thiophene ring and a benzoic acid ester also contributes to its versatility in various applications.

Properties

Molecular Formula

C14H10Cl2INO3S

Molecular Weight

470.1 g/mol

IUPAC Name

methyl 4-chloro-2-[[2-(5-chlorothiophen-2-yl)acetyl]amino]-5-iodobenzoate

InChI

InChI=1S/C14H10Cl2INO3S/c1-21-14(20)8-5-10(17)9(15)6-11(8)18-13(19)4-7-2-3-12(16)22-7/h2-3,5-6H,4H2,1H3,(H,18,19)

InChI Key

TZTGZGUYZQUELR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1NC(=O)CC2=CC=C(S2)Cl)Cl)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

Prepared essentially as described in EXAMPLE 1, Step A from 5.0 g 2-amino-4-chloro-5-iodobenzoic acid methyl ester and 2.8 g (5-chlorothiophen-2-yl)acetyl chloride (also prepared essentially as described in EXAMPLE 1) to give the title compound (5.0 g).
Quantity
5 g
Type
reactant
Reaction Step One
Name
(5-chlorothiophen-2-yl)acetyl chloride
Quantity
2.8 g
Type
reactant
Reaction Step Two

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